4,4'-Bis(dimethylamino)benzhydrol
Overview
Description
4,4’-Bis(dimethylamino)benzhydrol, also known as Michler’s hydrol, is an organic compound with the chemical formula C₁₇H₂₂N₂O. It is a white solid that is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler’s ketone and serves as a precursor to triarylmethane dyes .
Mechanism of Action
Target of Action
4,4’-Bis(dimethylamino)benzhydrol is primarily used in the field of organic synthesis .
Mode of Action
The compound acts as a reducing agent and a catalyst in various chemical reactions . Its mechanism of action in organic synthesis involves its ability to donate electrons and facilitate the conversion of reactants into desired products .
Biochemical Pathways
4,4’-Bis(dimethylamino)benzhydrol is notable as the reduced derivative of Michler’s ketone . It is a precursor to triarylmethane dyes , indicating its involvement in the synthesis pathway of these dyes.
Pharmacokinetics
Result of Action
The primary result of the action of 4,4’-Bis(dimethylamino)benzhydrol is the facilitation of certain chemical reactions, particularly in the synthesis of triarylmethane dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Bis(dimethylamino)benzhydrol can be synthesized through the reduction of Michler’s ketone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis(dimethylamino)benzhydrol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(dimethylamino)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Michler’s ketone using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: As mentioned, it is the reduced form of Michler’s ketone and can be synthesized through reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of dimethylamino groups
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: Michler’s ketone
Reduction: 4,4’-Bis(dimethylamino)benzhydrol
Substitution: Substituted derivatives depending on the electrophile used
Scientific Research Applications
4,4’-Bis(dimethylamino)benzhydrol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of triarylmethane dyes, which are important in various dyeing processes.
Biology: The compound is used in biological staining techniques due to its ability to form colored complexes.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
Industry: It is utilized in the production of pigments, inks, and other colorants
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: The oxidized form of 4,4’-Bis(dimethylamino)benzhydrol.
Benzhydrol: A related compound without the dimethylamino groups.
Triarylmethane dyes: Compounds synthesized using 4,4’-Bis(dimethylamino)benzhydrol as a precursor
Uniqueness
4,4’-Bis(dimethylamino)benzhydrol is unique due to its dual role as both a reduced derivative of Michler’s ketone and a precursor to triarylmethane dyes. Its reactivity and solubility in organic solvents make it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSIUVOIFJGQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051603 | |
Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-58-4 | |
Record name | 4,4′-Bis(dimethylamino)benzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Bis(dimethylamino)benzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(dimethylamino)benzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZHYDROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC557799DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Bis(dimethylamino)benzhydrol function in electron-beam-induced color imaging?
A1: this compound (BH) acts as a color-changing agent within a polymer matrix. When an electron beam interacts with the polymer film containing an acid generator and BH, the acid generator releases acid []. This acid then reacts with BH, triggering a chemical transformation that results in a visible color change []. This principle allows for high-resolution color imaging using electron beam direct writing (EBDW) [].
Q2: Are there any other compounds that can be used similarly to this compound in this context?
A2: Yes, the research demonstrates that Rhodamine B base (RB) can also be used in a similar manner for electron-beam-induced color imaging []. Upon acidification by the activated acid generator, RB undergoes a chromic reaction, leading to a distinct color change []. The choice between RB and BH depends on the desired color output as they exhibit different absorption maxima, with RB at 560 nm and BH at 612 nm [].
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